4-Chlorofluorescein
Description
Contextualization within Xanthene Dye Research and Significance of Halogenation
Xanthene dyes, with fluorescein (B123965) as a foundational member first synthesized in 1871, represent a significant class of compounds extensively studied for their fluorescent properties. lsu.edu Under physiological conditions, fluorescein primarily exists in its dianionic form, which imparts a high quantum yield and excellent water solubility, making it and its derivatives valuable for biological studies. lsu.edu The introduction of halogen atoms into the xanthene structure, a process known as halogenation, plays a crucial role in modifying the physicochemical properties of these dyes. tandfonline.complos.org Halogenation can influence factors such as photostability, pH sensitivity, and the efficiency of intersystem crossing, which is the transition from a singlet excited state to a triplet state. nih.govresearchgate.net For instance, the introduction of heavier atoms like iodine can quench fluorescence and increase the probability of forming triplet states. researchgate.net This modification is significant in applications like photodynamic therapy and the development of photosensitizers. Furthermore, halogenation of the aromatic rings in molecules can significantly enhance their ability to modulate biological processes, such as the aggregation of amyloid-beta peptides implicated in Alzheimer's disease. plos.org
Rationale for Chlorine Substitution in Fluorescein Core Modification
The substitution of chlorine atoms into the fluorescein core is a strategic modification aimed at fine-tuning the dye's properties for specific research applications. The electron-withdrawing nature of chlorine alters the electron distribution within the xanthene ring. vulcanchem.comnih.gov This modification can lead to several advantageous changes. For example, chlorine substitution can increase the fluorescence intensity compared to the parent fluorescein molecule. researchgate.net It also lowers the pKa of the phenolic hydroxyl group, making the dye less sensitive to pH changes in the physiological range and more suitable for use in biological assays where stable fluorescence is crucial. nih.gov Specifically, chlorinated fluoresceins have been shown to have lower pKa values than fluorescein, with their maximum fluorescence intensity occurring within the physiological pH range of 6.8–7.4. researchgate.net This property makes them excellent candidates for fluorescent probes for measuring the pH of acidic cellular compartments. researchgate.net
Evolution of Academic Inquiry into Chlorofluorescein Compounds
Academic interest in chlorofluorescein compounds has evolved from basic synthesis and characterization to sophisticated applications in cellular biology and materials science. Early research focused on the synthesis of various chlorinated derivatives and understanding how the number and position of chlorine atoms affect their spectral properties. researchgate.net For instance, studies have shown that increasing the number of chlorine atoms can shift the emission spectra to longer wavelengths. researchgate.net More recent research has explored the use of these compounds as fluorescent probes for a variety of applications. Dichlorofluorescein (DCF) and its derivatives have become important tools for detecting reactive oxygen species (ROS) in cells, measuring oxidative stress, and as indicators for various enzymatic assays. ontosight.aieurekaselect.com The development of derivatives like 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA) allows for the measurement of intracellular ROS, as it can permeate cell membranes and becomes fluorescent upon oxidation. biotium.com Current research continues to explore new applications for chlorofluoresceins, including their use as sensitizers in dye-sensitized solar cells and in the development of novel biosensors. eurekaselect.com
Structure
3D Structure
Properties
IUPAC Name |
4'-chloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClO5/c21-17-15(23)8-7-14-18(17)25-16-9-10(22)5-6-13(16)20(14)12-4-2-1-3-11(12)19(24)26-20/h1-9,22-23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAJZFIKZXXVOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Photophysical and Spectroscopic Characterization of 4 Chlorofluorescein Systems
Advanced Spectroscopic Analysis and Characterization
The substitution of a chlorine atom on the fluorescein (B123965) structure alters the electronic distribution within the molecule, which in turn affects its interaction with light. vulcanchem.com
The presence of a chlorine atom at the 4-position on the fluorescein molecule is expected to cause shifts in the absorption and emission spectra compared to the parent fluorescein molecule. vulcanchem.com Chlorination of fluorescein derivatives generally leads to bathochromic (red) shifts in both absorption and emission maxima. nih.govresearchgate.net For instance, the chlorination of fluorescein on both the phenyl and xanthene rings has been shown to increase both fluorescence lifetime and quantum yield. researchgate.net
Specifically, chlorinated fluoresceins exhibit absorption and emission maxima at longer wavelengths. nih.govnih.gov This is advantageous for applications requiring detection of multiple substances in a single sample, as it helps to minimize spectral overlap. nih.gov The electron-withdrawing nature of the chlorine atom influences the electronic structure of the xanthene core, leading to these spectral shifts. vulcanchem.com
| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Solvent/Conditions | Reference |
|---|---|---|---|---|
| Fluorescein | 495 | 517 | PB pH 7.5 | researchgate.net |
| 2',7'-Dichlorofluorescein (B58168) | 513 | 532 | - | mfa.org |
| Chlorinated Fluoresceins (general) | Longer wavelength absorption and emission | - | nih.govnih.gov |
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for fluorescent probes. Chlorinated fluoresceins, including 4-Chlorofluorescein, have been found to possess high fluorescence quantum yields. nih.govnih.gov This high quantum yield is a desirable characteristic for fluorescent labels and probes, as it contributes to brighter signals and enhanced sensitivity in detection assays. nih.govnih.gov
The quantum yield of fluorescein and its derivatives can be influenced by various factors, including the chemical structure and the surrounding environment. For example, the quantum yield of fluorescein's monoanion is significantly lower than that of its dianion. nih.gov The introduction of chlorine atoms has been observed to increase the quantum yield in some halogenated fluorescein derivatives. researchgate.net
| Compound | Quantum Yield (Φf) | Solvent/Conditions | Reference |
|---|---|---|---|
| Fluorescein | 0.92 | pH 9 | researchgate.net |
| Fluorescein Dianion | 0.93 | - | researchgate.net |
| Fluorescein Monoanion | 0.37 | - | researchgate.net |
| Chlorinated Fluoresceins (general) | High | - | nih.govnih.gov |
Fluorescence lifetime (τf) is the average time a molecule remains in the excited state before returning to the ground state. nih.gov This parameter is intrinsic to a fluorophore and can be influenced by its chemical structure and environment. nih.gov For fluorescein, the fluorescence lifetime is approximately 4.0 ns. researchgate.netnih.gov
Time-resolved spectroscopy is a powerful technique to study the excited-state dynamics of fluorescent molecules. nih.gov It has been employed to investigate the long-lived luminescence of fluorescein derivatives. nih.govchem-station.com
Thermally activated delayed fluorescence (TADF) is a mechanism that can lead to long-lived fluorescence by harvesting triplet excitons and converting them into emissive singlet states. researchgate.net This process is particularly efficient when the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is small. nih.govchem-station.com
Several fluorescein derivatives have been designed to exhibit TADF, showing long-lived luminescence with lifetimes in the microsecond range. nih.govchem-station.comresearchgate.netresearchgate.netrsc.org For instance, a fluorescein derivative, DCF-MPYM, displayed a long lifetime of 22.11 μs in deaerated ethanol, attributed to TADF. nih.govchem-station.com The small ΔEST of 28.36 meV in this compound allowed for efficient intersystem crossing (ISC) and reverse intersystem crossing (RISC), which are essential for the TADF mechanism. nih.govchem-station.com The introduction of aromatic carbonyl groups into the fluorescein structure is a strategy that has been used to enhance the rate of intersystem crossing and promote TADF. researchgate.net
| Compound | Fluorescence Lifetime (τ) | ΔEST (meV) | Solvent/Conditions | Reference |
|---|---|---|---|---|
| DCF-MPYM | 22.11 µs | 28.36 | Deaerated ethanol | nih.govchem-station.com |
| Thiophene-containing derivative | 52.05 µs | - | Deaerated ethanol | researchgate.net |
| DCF-MPYA | 13.16 µs | 3.32 | - | researchgate.netrsc.org |
| FL | 23.72 µs | 9.98 | - | researchgate.netrsc.org |
Fluorescence Lifetime Measurements and Time-Resolved Spectroscopy
Solvatochromism and Environmental Sensitivity of Emission Characteristics
Solvatochromism refers to the change in the color of a solution when a solute is dissolved in different solvents. wikipedia.org The fluorescence spectral characteristics of a fluorophore are highly dependent on its surrounding environment, including solvent polarity, pH, and temperature. vlabs.ac.in The interaction between the fluorophore and solvent molecules can lead to shifts in the absorption and emission spectra, a phenomenon known as the solvent effect. vlabs.ac.inresearchgate.net
For polar fluorophores like fluorescein derivatives, an increase in solvent polarity generally leads to a red shift (bathochromic shift) in the emission spectrum. researchgate.netevidentscientific.com This is because the excited state of the fluorophore is stabilized to a greater extent than the ground state by the polar solvent molecules, reducing the energy gap for fluorescence emission. evidentscientific.com The study of solvatochromism in fluorescein and its derivatives has shown that the position, intensity, and shape of their absorption bands change with the type of solvent. researchgate.net These changes can be correlated with various solvent parameters, such as the dielectric constant, refractive index, and hydrogen bonding capacity. vlabs.ac.inresearchgate.net
The sensitivity of 4-Chlorofluorescein's emission to its environment makes it a potential candidate for use as a fluorescent probe to study the microenvironment of various systems. vlabs.ac.in
Protolytic Equilibria and pH-Dependent Photophysical Responses
The fluorescence of fluorescein and its derivatives is strongly dependent on pH. nih.govnih.govresearchgate.net This is due to the different protolytic forms (cation, neutral, monoanion, dianion) that can exist in solution, each with distinct absorption and fluorescence properties. nih.govresearchgate.net The dianionic form of fluorescein is responsible for its characteristic strong absorption and intense fluorescence. nih.gov
Chlorinated fluoresceins, including 4-Chlorofluorescein, are also strongly pH-dependent, typically in the range of pH 4.0 to 8.0. nih.gov A key characteristic of chlorinated fluoresceins is that they generally have lower pKa values than the parent fluorescein molecule. nih.gov The pKa is the pH at which the protonated and deprotonated forms of a molecule are present in equal concentrations. The lower pKa values of chlorinated fluoresceins mean that their fluorescence can be modulated at more acidic pH values, making them suitable as pH-sensitive fluorescent probes for measuring intracellular pH, particularly in acidic organelles. nih.gov The fluorescence intensity of these chlorinated derivatives often reaches its maximum in the physiological pH range of 6.8-7.4. nih.gov
The study of protolytic equilibria in micellar solutions has provided further insights into the ionization and tautomerism of fluorescein dyes. mdpi.comrsc.org These studies have helped to classify fluorescein derivatives based on the tautomerism of their anionic forms. mdpi.com
| Compound | pKa | Reference |
|---|---|---|
| Fluorescein | ~6.3-6.7 | nih.govresearchgate.net |
| 2',7'-Dichlorofluorescein | ~5.2 | nih.gov |
| Chlorinated Fluoresceins (general) | Lower than fluorescein | nih.gov |
Analysis of pKa Shifts Induced by Halogenation
The acidity of the phenolic protons on the xanthene core of fluorescein is a critical parameter governing its pH-dependent fluorescence. Halogenation is a well-established strategy for tuning this acidity, measured by the pKa value. The electron-withdrawing nature of halogen atoms stabilizes the phenolate (B1203915) dianion form of the dye, thereby facilitating deprotonation and lowering the pKa. mdpi.com
Studies consistently show that chlorinated fluoresceins have lower pKa values than the parent fluorescein molecule, which has a pKa of approximately 6.4-6.5. acs.orgresearchgate.net For instance, the widely studied 2',7'-dichlorofluorescein exhibits a pKa in the range of 4.8 to 5.2. biotium.comnsf.govnih.gov This increased acidity makes halogenated derivatives less sensitive to pH changes within the typical physiological range (pH 6.8-7.4). nih.govnih.govchemrxiv.org
While specific experimental pKa values for 4-Chlorofluorescein are not as extensively documented as for dichlorinated analogs, it follows the established trend. Research on regiospecific chlorinated fluoresceins, including the 4-chloro isomer, confirms that they possess lower pKa values than fluorescein. nih.gov These compounds demonstrate a strong pH-sensitive fluorescence response in the pH range of 3.5 to 7.0. nih.gov The introduction of the single chloro-substituent on the phenyl ring shifts the proton equilibrium constants toward more acidic values compared to unsubstituted fluorescein. nih.govcapes.gov.br Computational studies further support the observation that halogenation increases the acidity of fluorescein derivatives. rsc.org
| Compound | Typical pKa | Key Characteristic |
| Fluorescein | 6.4 - 6.5 | Baseline acidity. acs.orgresearchgate.net |
| 4-Chlorofluorescein | < 6.4 | More acidic than fluorescein; pH-sensitive range 3.5-7.0. nih.gov |
| 2',7'-Dichlorofluorescein | 4.8 - 5.2 | Significantly more acidic due to two chlorine atoms. biotium.comnsf.govnih.gov |
Mechanistic Understanding of pH-Sensitive Fluorescence Quenching and Enhancement
The fluorescence of 4-Chlorofluorescein is intrinsically linked to its molecular form, which is dictated by the ambient pH. nih.gov Like its parent compound, 4-Chlorofluorescein can exist in several prototropic states, including cationic, neutral (lactone), monoanionic, and dianionic forms, each with distinct spectroscopic properties. nih.govmdpi.com
Fluorescence Quenching (Low pH): At acidic pH levels, the equilibrium favors the protonated forms. The neutral form predominantly exists as a colorless, non-fluorescent lactone, which is formed by spirocyclization. nsf.govnih.gov The formation of this closed-ring structure or the protonated cationic form effectively quenches fluorescence. For dichlorofluorescein, it has been shown that the absorption of excitation light is minimal at low pH, contributing to the low fluorescence output. researchgate.net
Fluorescence Enhancement (Higher pH): As the pH increases, the molecule undergoes deprotonation. The equilibrium shifts from the non-fluorescent lactone to the fluorescent monoanion and subsequently to the highly fluorescent dianion. This transition to the open, quinoid structure of the dianion is responsible for the dramatic enhancement in fluorescence intensity. researchgate.net
Influence of Molecular Structure and Substituent Effects on Photophysics
The precise location and nature of substituents on the fluorescein framework exert profound control over the molecule's photophysical behavior. The effects are a complex interplay of electronic and steric factors.
Positional Isomerism of Chlorine Substitution and its Spectroscopic Impact
The specific placement of the chlorine atom on the fluorescein structure is a critical determinant of its spectroscopic properties. sciengine.comacs.org The synthesis of 4-Chlorofluorescein, where the substituent is on the pendant phenyl ring, and its successful chromatographic separation from the 7-chlorofluorescein regioisomer, underscores that these positional isomers are distinct chemical entities with unique characteristics. nih.govresearchgate.net
The position of the chlorine atom alters the molecule's electronic distribution and can introduce steric strain, which in turn modifies the energy levels of the ground and excited states. sciengine.comvulcanchem.com This directly impacts the absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetime. While direct spectroscopic comparisons between 4-Chlorofluorescein and other monochloro-isomers (e.g., 2-chlorofluorescein) are not detailed in available literature, the principle is well-established. For example, studies on other aromatic systems have shown that an ortho-substituent can have a much more significant impact on fluorescence properties than a meta- or para-substituent due to stronger steric and electronic interactions with the chromophore's core. sciengine.com Research has also shown a stark difference in properties based on which ring of the fluorescein scaffold is substituted; halogenation of the xanthene core was found to enhance photoredox catalytic performance, while substitution on the phenyl ring diminished it. acs.org
Comparative Studies with Other Halogenation Patterns (e.g., 2',7'-dichlorofluorescein)
Comparing 4-Chlorofluorescein with more heavily halogenated analogs, such as 2',7'-dichlorofluorescein (DCF), reveals systematic trends in photophysical properties.
Acidity (pKa): As noted previously, increasing the degree of halogenation increases acidity. The single chlorine atom of 4-Chlorofluorescein results in a lower pKa than fluorescein, while the two chlorine atoms of DCF lower the pKa even further to ~4.8-5.2. biotium.comnsf.govnih.gov
Spectroscopic Properties: Both 4-Chlorofluorescein and DCF exhibit absorption and emission maxima at long wavelengths, generally in the green region of the spectrum. nih.gov DCF typically absorbs around 502-504 nm and emits around 523-529 nm. genaxxon.comphotochemcad.comthermofisher.com
Fluorescence Quantum Yield (Φf): A key finding in the study of halogenated fluoresceins is that chlorination can lead to a higher quantum yield than fluorescein itself. researchgate.netnih.govresearchgate.net While the "heavy-atom effect" typically promotes non-radiative decay pathways (intersystem crossing) and thus quenches fluorescence, as seen with brominated and iodinated fluoresceins, this is not the dominant effect for chlorinated derivatives. nih.govresearchgate.net The high quantum yields of chlorinated fluoresceins are rationalized by the involvement of an intramolecular photoinduced electron transfer (PET) mechanism. The electron-withdrawing chlorine atoms make the excited state less susceptible to deactivation via PET, thus favoring fluorescence. nih.govresearchgate.net DCF is known for its high quantum yield and greater photostability compared to fluorescein. biotium.com Chlorinated fluoresceins in general, including by extension 4-Chlorofluorescein, are characterized by high fluorescence quantum yields. nih.gov
Comparative Data of Fluorescein Derivatives
| Property | Fluorescein | 4-Chlorofluorescein | 2',7'-Dichlorofluorescein |
|---|---|---|---|
| Substitution | None | 1 Chlorine (phenyl ring) | 2 Chlorines (xanthene ring) |
| pKa | ~6.4 acs.org | <6.4 nih.gov | ~4.8-5.2 biotium.comnsf.gov |
| Absorbance λmax | ~491 nm nih.gov | Long wavelength nih.gov | ~502-504 nm photochemcad.comthermofisher.com |
| Emission λmax | ~514 nm nih.gov | Long wavelength nih.gov | ~523-529 nm biotium.comphotochemcad.com |
| Quantum Yield (Φf) | ~0.92 nih.gov | High nih.gov | High (e.g., 0.82-0.94) nih.govnih.gov |
| Photostability | Moderate | - | High biotium.com |
Steric and Electronic Effects of Peripheral Derivatization on Core Photophysics
The core photophysics of the fluorescein scaffold are highly sensitive to the steric and electronic nature of peripheral substituents, beyond the primary halogenation.
Electronic Effects: The chlorine atom in 4-Chlorofluorescein acts as an electron-withdrawing group, which is fundamental to the observed changes in pKa and fluorescence. vulcanchem.com This principle can be further exploited; for example, adding additional electron-withdrawing groups like fluorine or chlorine to the xanthene ring further lowers the pKa and can enhance the quantum yield. nih.govnih.gov Conversely, attaching electron-donating groups, such as alkyl groups, has been shown to increase the pKa of the fluorescein core. nih.gov These electronic perturbations directly modulate the energy gap between the ground and excited states, affecting absorption and emission wavelengths. mit.edu
Steric Effects: The size and position of substituents can sterically influence the molecule's conformation and interaction with its environment. sciengine.com While substitution at the 3-position of DCF with bulky groups like sulfono- or phosphono- moieties showed little impact on the phenolic pKa, other derivatizations have significant steric consequences. nih.gov For instance, replacing the carboxyl group on the phenyl ring—a common site for conjugation—with a less bulky hydroxymethyl or methyl group has been shown to improve properties like cell permeability without sacrificing the high quantum yield. nih.gov In other cases, bulky derivatives are added specifically to prevent undesirable intermolecular interactions or intramolecular processes like spirocyclization, which leads to a non-fluorescent state. nsf.gov
Mechanistic Studies of 4 Chlorofluorescein Interactions in Chemical Sensing and Probe Development
Principles of Chemosensing with Chlorofluorescein Derivatives
Chemosensing using chlorofluorescein derivatives relies on converting a specific chemical recognition event into a measurable optical signal, typically a change in fluorescence intensity or color. This is achieved by strategically modifying the chlorofluorescein molecule with a receptor unit that selectively interacts with the target analyte. The interaction triggers a change in the fluorophore's photophysical properties through distinct mechanisms.
Photoinduced Electron Transfer (PET) is a primary mechanism for designing fluorescent probes with switchable emission. acs.orgacs.org In a typical PET-based sensor, the system consists of a fluorophore (the electron acceptor, such as the xanthene core of chlorofluorescein) linked to a receptor that also acts as an electron donor (e.g., an aniline (B41778) or phenol (B47542) group). nih.govacs.org
In the absence of the target analyte, photoexcitation of the fluorophore is followed by a rapid electron transfer from the donor to the excited fluorophore. almacgroup.com This process provides a non-radiative pathway for the excited state to return to the ground state, effectively quenching the fluorescence. acs.org The efficiency of PET, and thus the degree of quenching, is governed by the thermodynamic driving force, which depends on the oxidation potential of the donor, the reduction potential of the acceptor, and the excited-state energy of the fluorophore. acs.org Studies have shown that the fluorescence properties of fluorescein-based probes can be finely controlled by the rate of PET from a benzoic acid moiety (donor) to the singlet excited state of the xanthene moiety (acceptor). acs.org
Upon binding of the target analyte to the receptor, the oxidation potential of the donor component is increased. almacgroup.com This change makes the PET process thermodynamically unfavorable, thereby blocking the quenching pathway. As a result, the fluorophore de-excites through the emission of a photon, leading to a significant increase in fluorescence intensity. nih.gov
The PET mechanism is fundamental to the creation of "Off-On" and "Turn-Off" fluorescent sensors. mdpi.com
"Off-On" Sensing: This is the most common strategy for PET-based probes. The sensor is designed to be non-fluorescent or weakly fluorescent (the "Off" state) due to efficient PET quenching in its free form. researchgate.net When the analyte binds to the receptor, PET is inhibited, restoring the fluorescence and switching the sensor to the "On" state. acs.orgrsc.org A fluorescein-based sensor for mercuric ions (Hg²⁺), for example, demonstrated a low quantum yield in its free state due to PET quenching by an aniline nitrogen atom. acs.org Upon binding Hg²⁺, the fluorescence increased significantly, indicative of an "Off-On" response. acs.org This strategy provides high sensitivity, as the signal emerges from a low-background state.
"Turn-Off" Sensing: In this approach, the probe is initially fluorescent (the "On" state). The interaction with an analyte introduces or enhances a quenching mechanism, leading to a decrease in fluorescence intensity (the "Off" state). mdpi.comrsc.org For instance, a chemodosimetric system for Hg²⁺ detection based on dichlorofluorescein exhibited effective quenching of its strong emission band around 528 nm upon treatment with the metal ion. core.ac.uk This "Turn-Off" signaling can be caused by the heavy-atom effect, energy transfer, or analyte-induced aggregation that promotes self-quenching.
| Sensing Strategy | Initial State | Final State (with Analyte) | Underlying Mechanism Example | Reference |
| Off-On | Low Fluorescence ("Off") | High Fluorescence ("On") | Analyte binding inhibits PET | acs.orgresearchgate.net |
| Turn-Off | High Fluorescence ("On") | Low Fluorescence ("Off") | Analyte binding promotes quenching (e.g., mercuration) | mdpi.comcore.ac.uk |
Reactive fluorescent probes, also known as chemodosimeters, operate through an irreversible chemical reaction between the probe and the analyte. This strategy often involves a "protection/deprotection" mechanism where a key functional group on the fluorophore is masked or "protected" to render it non-fluorescent. nih.govannualreviews.org
The probe is designed so that the protecting group is selectively cleaved by the target analyte. This deprotection reaction restores the original, fluorescent form of the dye, resulting in a "turn-on" signal. spiedigitallibrary.org A common application of this principle is in the detection of reactive oxygen species (ROS). For example, non-fluorescent dihydrofluorescein derivatives can be oxidized by ROS to the highly fluorescent fluorescein (B123965). nih.govnih.gov Similarly, benzenesulfonyl groups have been used to protect the hydroxyl groups of fluorescein; these protecting groups can be selectively removed by specific analytes, leading to fluorescence enhancement. nih.govannualreviews.org This reaction-based approach provides high selectivity, as the signal is generated only when a specific chemical transformation occurs.
Development of "Off-On" and "Turn-Off" Sensing Strategies
Analytical Applications in Non-Biological or Mechanistic Chemical Systems
The principles of chemosensing with chlorofluorescein derivatives have been applied to develop analytical methods for detecting various species in non-biological contexts, providing insights into reaction mechanisms.
Dichlorofluorescein derivatives have proven to be effective chemodosimeters for the selective detection of mercuric ions (Hg²⁺) in aqueous solutions. core.ac.uk One study demonstrated that upon addition of Hg²⁺ to a dichlorofluorescein derivative in an acetate-buffered aqueous solution, the absorption bands at 475 nm and 505 nm decreased and red-shifted, while the strong fluorescence emission at 528 nm was quenched. core.ac.uk
The signaling mechanism was identified as a selective and irreversible mercuration at the 4' and 5' positions of the xanthene ring of the dichlorofluorescein molecule. core.ac.ukacs.orguni-koeln.de This covalent modification by the heavy mercury atom induces fluorescence quenching. The high selectivity of this system allows for the measurement of micromolar concentrations of Hg²⁺ even in the presence of other common metal ions. core.ac.uk
| Analyte | Probe System | Sensing Mechanism | Detection Limit | Observed Signal | Reference |
| Hg²⁺ | Dichlorofluorescein derivative | Mercuration of xanthene ring | 7.5 µM | Fluorescence quenching ("Turn-Off") | core.ac.uk |
Chlorofluorescein derivatives have also been adapted for the quantitative determination of anionic surfactants. auburn.edudoi.org In one approach, an optode was created using a polymer film containing 2',7'-dichlorofluorescein (B58168) octadecyl ester (DCFOE). doi.org This sensor was used to determine the concentration of various anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), sodium dodecylbenzenesulfonate (NaDBS), and potassium polyvinylsulfate (PVSK), through spectrophotometric titration. auburn.edudoi.org
The determination involves titrating the sample containing the anionic surfactant with a cationic surfactant like cetyltrimethylammonium bromide (CTAB). The interaction between the anionic analyte and the cationic titrant causes a change in the microenvironment of the DCFOE dye embedded in the polymer film, leading to a reproducible and sensitive change in absorbance that signals the titration's endpoint. doi.org The reaction stoichiometries between the analytes and titrants were determined from the titration endpoints, providing quantitative data on the concentration of the anionic detergents. doi.org
| Anionic Detergent | Titrant | Anion:Titrant Stoichiometry | Reference |
| Sodium Dodecyl Sulfate (NaDS) | Zephiramine (Zeph) | 1:1 | doi.org |
| Sodium Dodecylbenzenesulfonate (NaDBS) | Cetyltrimethylammonium bromide (CTAB) | 1:1 | doi.org |
| Potassium Polyvinylsulfate (PVSK) | Benzyldimethylhexadecylammonium chloride (CDB) | 1:1 | doi.org |
Investigation of Specific Chemical Reactions for Analytical Purposes
The unique chemical structure of 4-chlorofluorescein, a derivative of fluorescein, makes it a valuable tool in analytical chemistry. Its utility often stems from specific chemical reactions that modulate its fluorescent properties, allowing for the detection and quantification of various analytes. One area of application is in the detection of reactive oxygen species (ROS). While assays like the dichlorofluorescein (DCF) assay traditionally use other fluorescein derivatives, 4-chlorofluorescein can serve as an alternative with potentially different sensitivity profiles. vulcanchem.com These assays operate on the principle of converting non-fluorescent precursors into highly fluorescent products upon oxidation by ROS. vulcanchem.com
Another significant analytical application is its use as an adsorption indicator in argentometric titrations, specifically in the Fajans method for determining halide concentrations. wikipedia.org In this method, the 4-chlorofluorescein anion adsorbs onto the surface of the silver halide precipitate. At the equivalence point of the titration, when excess silver ions are present, the surface of the precipitate becomes positively charged, attracting the anionic dye. This interaction alters the electronic structure of the dye, resulting in a distinct color change, typically to a pinkish hue, which signals the endpoint of the titration. wikipedia.orgmohp.gov.eg
Mechanistic Investigations of Oxidation-Reduction Reactions Mediated by Chlorofluoresceins
Oxidation-reduction (redox) reactions are central to the function of chlorofluoresceins in many analytical and biological assays. libretexts.org The term redox reaction refers to a chemical process involving the transfer of electrons between two species. libretexts.org
Chlorination Reactions and Fluorescence Modulation (e.g., with hypochlorous acid)
The interaction between 4-chlorofluorescein and potent oxidizing agents like hypochlorous acid (HOCl) involves further chlorination, which significantly modulates the dye's fluorescence. Hypochlorous acid can react with fluorescein and its derivatives, such as 4'-chlorofluorescein, to form dichlorinated products like 4',5'-dichlorofluorescein. nih.gov This subsequent chlorination partially quenches the fluorescence intensity of the dye's dianionic form. nih.gov This phenomenon is exploited in developing fluorescent probes for HOCl, an important reactive oxygen species in biological systems. mdpi.comuq.edu.au The mechanism often involves the HOCl-mediated cleavage or transformation of a specific functional group on the probe, which in turn "switches on" or "switches off" the fluorescence of the core fluorophore. uq.edu.au For instance, research on related probes shows that HOCl can oxidize a recognition site, leading to the release or formation of the fluorescent reporter. uq.edu.au
Oxidation Pathways of Dihydrochlorofluoresceins for Reactive Species Detection: Chemical Mechanisms
The reduced, non-fluorescent forms of chlorofluoresceins, known as dihydrochlorofluoresceins (or chlorofluorescins), are key to detecting reactive oxygen and nitrogen species (RONS). The general mechanism involves the cellular uptake of a diacetate precursor (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, DCFH-DA), which is then deacetylated by intracellular esterases to form the trapped dihydro- form (DCFH). nih.govnih.gov This non-fluorescent molecule is then oxidized by various RONS to its highly fluorescent counterpart, 2',7'-dichlorofluorescein (DCF). nih.govnih.govacs.org
The oxidation of DCFH is not a simple, single-pathway process. It can be oxidized by a range of species, including the highly reactive hydroxyl radical (•OH) and nitrogen dioxide (•NO2). nih.govnih.gov The reaction with hydroxyl radicals, often generated via the Fenton reaction (Fe²⁺ + H₂O₂), is particularly efficient. acs.orgnih.gov However, DCFH does not appear to react directly with superoxide (B77818) (O₂⁻•) or hydrogen peroxide (H₂O₂) without a catalyst. acs.orgnih.gov The oxidation process can be complex, sometimes involving an intermediate semiquinone radical (DCFH•/DCF•-), which can then react with molecular oxygen to form the final fluorescent product, DCF, while also generating superoxide. acs.org This complexity highlights the probe's role as a general indicator of oxidative stress rather than a specific sensor for a single reactive species. nih.govacs.org
Role of Chlorofluoresceins as Redox Indicators in Chemical Systems
Chlorofluoresceins and their reduced precursors serve as effective general redox indicators in various chemical and biological systems. acs.orgfiveable.me Their utility is based on the significant change in fluorescence upon a change in their oxidation state. acs.org The oxidation of the non-fluorescent dihydro- form to the fluorescent oxidized form provides a clear signal for the presence of oxidizing conditions or species. nih.gov
Methodological Refinements in Fluorescent Assay Development
The development of effective fluorescent assays requires careful optimization to ensure reliable and accurate results. instras.com Key considerations include maximizing the signal change, minimizing background interference, and ensuring the probe's properties are suitable for the specific application. moleculardevices.commdpi.com
Optimization of Assay Sensitivity, Selectivity, and Detection Limits
Enhancing the sensitivity, selectivity, and detection limits of assays using 4-chlorofluorescein and its derivatives is a continuous area of research. polito.itacs.org
Sensitivity: Assay sensitivity can be improved through several strategies. One approach is to chemically modify the fluorophore to increase its quantum yield or to shift its pKa to a range that maximizes the fluorescence change under physiological conditions. nih.gov For instance, adding electron-donating groups to the fluorescein core can increase the pKa, leading to a greater change in protonation state and fluorescence upon binding or reaction in a neutral pH environment. nih.gov Another strategy involves improving the intracellular retention of the probe, ensuring that it accumulates to a detectable concentration even when the target analyte is present in trace amounts. nih.gov
Selectivity: Selectivity is crucial for distinguishing the target analyte from other potentially interfering species. nih.gov This is often achieved by incorporating specific recognition groups into the probe's structure. For example, in the design of probes for hypochlorous acid, a dichlorophenol moiety can be used as a specific reaction site. hku.hk For metal ion sensing, specific chelating groups are attached to the fluorophore. acs.org The selectivity of assays for reactive oxygen species can be challenging, as probes like DCFH can be oxidized by multiple species. nih.gov Methodological refinements, such as controlling the timing of probe loading and exposure to stimuli, can help improve the specificity of the measurement for a particular oxidative event. nih.govbioone.org
Detection Limits: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected. Lowering the LOD is a key goal in assay optimization. This is directly linked to sensitivity and signal-to-noise ratio. moleculardevices.com Optimizing instrumental settings, such as photomultiplier tube (PMT) voltage and measurement time, can reduce noise and improve the LOD. moleculardevices.com In cellular assays, optimizing the probe concentration is critical; it must be high enough to provide a strong signal but low enough to avoid self-quenching or cellular toxicity. moleculardevices.comprotocols.io For example, studies have shown that the DCF assay can be optimized to detect the effects of gamma radiation at doses as low as 1.5 cGy by carefully controlling the experimental conditions. nih.gov
Identification and Mitigation of Background Fluorescence and Interfering Species
In the application of 4-Chlorofluorescein for chemical sensing and as a fluorescent probe, achieving a high signal-to-noise ratio is paramount for sensitivity and accuracy. This requires a thorough understanding and effective management of two primary sources of signal distortion: background fluorescence and the presence of interfering chemical species.
Identification of Background Fluorescence Sources
Background fluorescence, or noise, is any detected light signal that does not originate from the specific binding or reaction of 4-Chlorofluorescein with its target analyte. The primary sources of this unwanted signal can be categorized as follows:
Autofluorescence: Many biological samples possess endogenous fluorophores that emit light when excited. thermofisher.com Common sources in cellular applications include molecules like NADH, flavins, and pigments such as lipofuscin. nih.gov This intrinsic fluorescence can overlap with the emission spectrum of 4-Chlorofluorescein, obscuring the desired signal.
Nonspecific Binding and Unbound Probes: A significant source of background signal arises from the probe itself. thermofisher.com This includes 4-Chlorofluorescein molecules that have not been effectively washed away after the labeling process or those that have nonspecifically adsorbed to surfaces within the sample, such as cell membranes or the walls of the measurement vessel (e.g., plastic-bottom microplates). thermofisher.comrsc.org
System and Reagent Fluorescence: The experimental setup, including imaging media, immersion oils, and plastic vessels, can contribute to background fluorescence. thermofisher.com Dust particles are also a known source of fluorescence, particularly in the blue-green spectral region where fluorescein derivatives emit. nih.gov
Identification of Interfering Species
Interfering species are compounds that can either falsely generate a fluorescent signal by reacting with the probe or diminish the true signal through quenching, leading to inaccurate measurements.
Reactive Oxygen and Nitrogen Species (ROS/RNS): Fluorescein derivatives are widely used as indicators for oxidative stress. vulcanchem.com Their reduced forms can be oxidized by a broad range of reactive species to yield a fluorescent product. researchgate.net While this is the intended mechanism for ROS sensing, it also means that species other than the target analyte can cause a positive signal. For instance, probes like 2′,7′-dichlorodihydrofluorescein (the reduced form of a related compound) are known to react with hydroxyl radicals, nitrogen dioxide, and carbonate radical anions. mdpi.comsfrbm.org
Metal Ions: Certain transition metal ions can act as quenchers of fluorescence through processes like photoinduced electron transfer (PET). acs.org Conversely, some metal ions, such as Fe²⁺ and Cu⁺, have been shown to oxidize reduced fluorescein derivatives, potentially generating a false-positive signal. mdpi.com
pH Fluctuations: The fluorescence of chlorinated fluoresceins, including 4-Chlorofluorescein, is strongly dependent on pH. nih.govnih.gov Changes in the local pH of the microenvironment can alter the protonation state of the fluorophore, leading to significant changes in fluorescence intensity that are independent of the analyte concentration. nih.gov Chlorinated fluoresceins are reported to be highly sensitive in the pH range of 3.5 to 7.0. nih.gov
Quenchers: Fluorescence quenching can occur when another molecule de-excites the excited fluorophore without photon emission. thermofisher.com This can happen through direct contact (contact quenching) or collision in solution (collisional quenching). thermofisher.com Colored compounds present in a sample can also interfere by absorbing either the excitation or emission light. researchgate.net
Mitigation Strategies
A multi-faceted approach is required to minimize the impact of background signals and interfering species. These strategies can be implemented at the level of sample preparation, experimental design, and data analysis.
| Challenge | Mitigation Strategy | Description |
| Autofluorescence | Spectral Selection & Instrumentation | Choose fluorophores with emission spectra that are well-separated from the autofluorescence spectrum of the sample. leica-microsystems.com Using far-red or near-infrared probes can be effective as endogenous autofluorescence is less common at these longer wavelengths. acs.orgleica-microsystems.com Instruments with spectral detectors and linear unmixing capabilities can computationally separate the probe signal from the background. leica-microsystems.com |
| Photobleaching | Pre-irradiating the sample with a broad-spectrum light source can selectively destroy the autofluorescent molecules before introducing the 4-Chlorofluorescein probe. nih.gov This method has been shown to be effective without significantly impacting the signal from subsequently added fluorescent probes. nih.gov | |
| Unbound/Nonspecifically Bound Probe | Washing & Concentration Optimization | Implementing thorough washing steps after probe incubation is crucial for removing excess, unbound 4-Chlorofluorescein. thermofisher.com Titrating the probe to determine the lowest effective concentration that provides a robust signal can significantly reduce background from nonspecific binding. thermofisher.com |
| Fluorogenic Probes | Design probes that are inherently non-fluorescent (quenched) and only become fluorescent upon specific reaction with the target analyte. rsc.org This "turn-on" mechanism ensures that unbound probes do not contribute to background signal. rsc.org | |
| Interfering Species (ROS/Metals) | Use of Controls & Scavengers | Conduct control experiments in the absence of the analyte to quantify the signal generated by other reactive species. The addition of specific scavengers (e.g., antioxidants for ROS) can help identify the source of interference. |
| pH Sensitivity | Buffering | Perform experiments in a well-buffered medium to maintain a constant pH, thereby ensuring that observed changes in fluorescence are not due to pH fluctuations. nih.gov The pKa of 5-Carboxy-2′,7′-dichlorofluorescein is 4.8, indicating its sensitivity in acidic environments. biotium.com |
| Quenchers & Colored Compounds | Ratiometric Sensing & Time-Resolved Fluorescence | Employ ratiometric probes that exhibit a shift in either the excitation or emission wavelength upon binding, rather than just a change in intensity. This provides a self-referencing signal that is less susceptible to simple quenching. Time-resolved fluorescence, which measures the lifetime of the excited state, can also distinguish the true probe signal from background noise and quenching effects. nih.govleica-microsystems.com |
By systematically identifying potential sources of error and implementing appropriate mitigation strategies, the reliability and sensitivity of assays utilizing 4-Chlorofluorescein can be significantly enhanced.
Theoretical and Computational Investigations of 4 Chlorofluorescein Molecular Behavior
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for studying the electronic structure of molecules like 4-Chlorofluorescein. mdpi.comnih.govgoogle.combohrium.com These methods allow for the determination of fundamental properties that govern the molecule's interaction with light and its surrounding environment. lsu.eduornl.govnorthwestern.edu
Quantum chemical methods are employed to calculate the energy levels of the ground state (S₀) and various excited states (e.g., S₁, T₁) of 4-Chlorofluorescein. uni-mainz.deq-chem.com The wavefunctions associated with these states describe the distribution of electrons within the molecule. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter, providing an initial estimate of the energy required for electronic excitation. bohrium.comresearchgate.net For fluorescein (B123965) and its derivatives, the electronic transitions are typically of a π → π* nature, involving the delocalized π-electron system of the xanthene core. The introduction of a chlorine atom at the 4-position is expected to influence these energy levels due to its electron-withdrawing nature. vulcanchem.com
Computational studies on related fluorescein derivatives have shown that the choice of functional and basis set within DFT calculations is crucial for obtaining accurate energy level predictions. google.commdpi.com For instance, hybrid functionals like B3LYP are commonly used for such calculations. bohrium.commdpi.com The calculated energies of the ground and excited states are fundamental for understanding the absorption and emission properties of the molecule.
Computational methods are used to determine the most stable three-dimensional structures of 4-Chlorofluorescein in both its ground and excited states. acs.orgmdpi.com Geometry optimization calculations, often performed using DFT, identify the equilibrium bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. mdpi.com For fluorescein derivatives, a key structural feature is the dihedral angle between the plane of the xanthene ring and the pendant phenyl group. acs.org
Studies on similar molecules, like 2',7'-dichlorofluorescein (B58168), have utilized methods such as the Merck Molecular Force Field (MMFFs) for conformational searches to identify various low-energy structures before further optimization with higher-level quantum mechanical methods. acs.org The optimized geometries are crucial for accurate predictions of spectroscopic properties, as the absorption and emission processes occur from these equilibrium structures in the ground and first excited states, respectively.
| Parameter | Ground State (S₀) | First Excited State (S₁) |
|---|---|---|
| Xanthene-Phenyl Dihedral Angle | ~90° | Can vary, may become more planar |
| C-O Bond Length (Lactone) | ~1.37 Å | May lengthen upon excitation |
| C=O Bond Length (Quinoid) | ~1.23 Å | May lengthen upon excitation |
Determination of Ground and Excited State Energy Levels and Wavefunctions
Theoretical Modeling of Spectroscopic and Photophysical Properties
Theoretical models provide a framework for understanding and predicting the spectroscopic and photophysical characteristics of 4-Chlorofluorescein, such as its absorption and emission spectra, and how these are influenced by factors like pH.
Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the vertical excitation energies, which correspond to the absorption maxima (λabs). mdpi.comchemrxiv.org These calculations are typically performed on the optimized ground-state geometry. mdpi.com Similarly, emission maxima (λem) are predicted by calculating the energy difference between the optimized first excited state and the ground state at the excited-state geometry.
The accuracy of these predictions is highly dependent on the computational level, including the choice of the exchange-correlation functional and the basis set. mdpi.com For example, benchmark studies on various organic dyes have shown that TD-DFT can achieve an accuracy of 0.2-0.3 eV for excitation energies. mdpi.com The solvent environment also plays a significant role and is often modeled using implicit solvent models like the Polarizable Continuum Model (PCM). mdpi.com For fluorescein derivatives, halogenation is known to cause a red-shift in both absorption and emission spectra. vulcanchem.com
| Compound | Method/Basis Set | Predicted λabs (nm) | Predicted λem (nm) |
|---|---|---|---|
| Fluorescein (generic) | TD-DFT/B3LYP/6-31G* | ~460 | ~510 |
| Dichlorofluorescein (generic) | TD-DFT/B3LYP/6-31G* | ~500 | ~525 |
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the rate of radiative decay (kr) to the sum of the rates of all decay processes (radiative and non-radiative, knr). vlabs.ac.influortools.com
ΦF = kr / (kr + knr)
Theoretical calculations can provide insights into these rates. The radiative decay rate (kr) is related to the oscillator strength of the electronic transition, which can be calculated using TD-DFT. mdpi.com Non-radiative decay pathways, such as internal conversion and intersystem crossing, are more challenging to model but can be estimated through the calculation of energy gaps between electronic states and spin-orbit couplings. rsc.org The Strickler-Berg equation provides a theoretical means to estimate the radiative lifetime from the absorption spectrum, although its assumptions of molecular rigidity can be a limitation. nih.gov Computational models have been developed to simulate fluorescence spectra and quantum yields, sometimes correcting theoretical spectra with calculated quantum yields to improve agreement with experimental data. mdpi.commdpi.com
The fluorescence of fluorescein and its derivatives is highly dependent on pH, as the molecule can exist in different prototropic forms (cationic, neutral, anionic, dianionic). nih.govresearchgate.net Computational chemistry can model these different forms to understand their individual spectroscopic properties and the transitions between them. mdpi.com
By calculating the optimized structures and electronic properties of each prototropic species, theoretical models can predict how absorption and emission spectra will change with pH. mdpi.com For instance, calculations can be performed on the neutral, monoanionic, and dianionic forms of 4-Chlorofluorescein to predict their respective absorption and emission maxima. nih.gov Furthermore, theoretical methods can be used to estimate the acid dissociation constants (pKa) of the different ionizable groups, providing a more complete picture of the pH-dependent equilibria. mdpi.combohrium.com Studies on related dichlorofluorescein compounds have demonstrated the utility of these approaches in understanding their use as pH indicators. nih.gov
Simulation of Fluorescence Quantum Yields and Radiative/Non-Radiative Decay Pathways
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry serves as a powerful tool to unravel the intricate step-by-step processes of chemical reactions involving fluorescein and its analogs. By modeling the potential energy surfaces, transition states, and intermediates, researchers can gain a detailed understanding of how these molecules are formed and how they interact.
Elucidation of Halogenation and Derivatization Pathways
The synthesis of 4-Chlorofluorescein involves the halogenation of the parent fluorescein molecule. While direct computational studies on the specific industrial synthesis pathway are not extensively published, insights can be drawn from related computational research. Density Functional Theory (DFT) calculations have been employed to study the fundamental reaction mechanism of forming the fluorescein core itself. researchgate.net These studies map out the energetics of the condensation reaction, providing a foundational understanding of the xanthene backbone's creation.
Furthermore, computational studies on enzymatic halogenation offer valuable mechanistic principles applicable to chemical synthesis. nih.govacs.orgacs.org These investigations, often using combined Quantum Mechanics/Molecular Mechanics (QM/MM) or DFT methods, detail how a halogenating agent (e.g., an electrophilic "X+" species) is generated and transferred to an aromatic substrate. nih.gov Key factors identified include the polarization of the environment, which can significantly lower the energy barriers for halogen transfer. acs.org
The derivatization of the fluorescein scaffold is crucial for creating functional probes. researchgate.netchromatographyonline.comnih.gov Computational modeling supports the design of these derivatives by predicting their stable structures and electronic properties. researchgate.net For example, DFT is used to evaluate how adding different functional groups will alter the molecule's photophysical characteristics, guiding the synthesis of probes with desired properties for applications like the fluorescent determination of primary amines. nih.gov
Computational Analysis of Metal Ion Binding and Sensing Mechanisms
Fluorescein derivatives, including chlorinated versions, are foundational structures for fluorescent chemosensors designed to detect metal ions. acs.org Computational analysis is indispensable for understanding the sensing mechanism, which relies on changes in the fluorophore's properties upon ion binding.
DFT and Time-Dependent DFT (TD-DFT) are the primary tools for this analysis. nih.gov Researchers use these methods to:
Calculate Binding Energies: Determine the strength and selectivity of the interaction between the chlorofluorescein derivative and various metal ions. This helps to predict which ions the sensor will respond to. nih.govmdpi.com
Analyze Structural Changes: Model the geometry of the sensor-ion complex to understand how binding contorts the molecular structure. mdpi.comresearchgate.net
Predict Spectroscopic Shifts: Simulate the absorption and emission spectra of both the free sensor and the metal-bound complex. A successful sensor exhibits a noticeable change in color (chromogenic) or fluorescence (fluorogenic) upon binding, which can be predicted by TD-DFT calculations of vertical transition energies. nih.gov
A notable example is the sensing of mercury (Hg²⁺) by dichlorofluorescein derivatives. The mechanism involves a chemodosimetric response where the Hg²⁺ ion catalyzes an irreversible chemical transformation—selective mercuration of the xanthene ring—which in turn alters the spectroscopic properties. researchgate.net Computational studies can model the frontier molecular orbitals (HOMO and LUMO) of the reactant and product to explain the resulting changes in the absorption and emission spectra. mdpi.com
Modeling of Oxidation and Reduction Processes, Including Radical Intermediates
The oxidation of the reduced, non-fluorescent form of 2',7'-dichlorofluorescein (DCFH) to its highly fluorescent oxidized form (DCF) is a widely used assay for detecting reactive oxygen species (ROS). However, computational and experimental studies have revealed a complex oxidation mechanism involving radical intermediates. nih.govcapes.gov.brresearchgate.net
The process is not a simple two-electron oxidation. Instead, it proceeds via one-electron steps, generating distinct radical species:
Initial Oxidation: DCFH is oxidized by a one-electron oxidant (often catalyzed by peroxidases like horseradish peroxidase or cytochrome c) to form a semiquinone free radical, DCF•⁻ . nih.gov
Phenoxyl Radical Formation: Further oxidation can lead to the generation of the DCF phenoxyl radical, DCF• . researchgate.net
Oxygen-Dependent Amplification: A crucial finding is that these radical intermediates can react with molecular oxygen (O₂) to produce superoxide (B77818) radicals (O₂•⁻). The superoxide can then dismutate to form hydrogen peroxide (H₂O₂), which fuels further peroxidase-catalyzed oxidation of DCFH. This creates a self-amplifying cycle where the probe itself generates the species it is meant to detect. nih.govcapes.gov.brresearchgate.net
This complex reaction cascade, elucidated through techniques like electron spin resonance (ESR) spectroscopy and supported by theoretical models, demonstrates that the oxidation is not a straightforward stoichiometric conversion. Modeling these radical intermediates and their subsequent reactions is critical for correctly interpreting data from assays using dichlorofluorescein-based probes.
Advanced Computational Methodologies Applied to Chlorofluoresceins
To accurately predict the behavior of complex dyes like 4-Chlorofluorescein, researchers employ sophisticated computational techniques that can account for electronic excitation and environmental effects.
Application of Density Functional Theory (DFT) and Time-Dependent DFT for Excited States
Density Functional Theory (DFT) is a workhorse of computational chemistry for determining the ground-state electronic structure and geometries of molecules like 4-chlorofluorescein and its derivatives. researchgate.net For studying their all-important fluorescent properties, the method is extended into the time domain.
Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for modeling the electronic excited states of fluorescent dyes due to its favorable balance of accuracy and computational cost. researchgate.netacs.org It is used to calculate key photophysical properties:
Absorption and Emission Spectra: TD-DFT can predict the wavelengths of maximum absorption (λ_abs) and emission (λ_em), which determine the color and fluorescence of the dye. researchgate.netresearchgate.net
Quantum Yield and Oscillator Strength: The theoretical brightness of a fluorophore can be estimated by calculating the oscillator strength of its electronic transitions. researchgate.net
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the nature of the electronic transitions (e.g., π-π*) and how derivatization affects the molecule's energy gap and electronic properties. researchgate.netresearchgate.net
Research on fluorescein derivatives shows that the choice of DFT functional (e.g., B3LYP, CAM-B3LYP) and the inclusion of solvent models are critical for achieving agreement with experimental data. researchgate.netacs.org These calculations allow for the in silico design of new dyes with tailored properties, such as enhanced brightness or shifted emission wavelengths, by modeling the effects of different chemical modifications. researchgate.net
| Computed Property | Methodology | Significance |
| Ground State Geometry | DFT | Provides the most stable 3D structure of the molecule. |
| Electronic Properties | DFT | Calculates HOMO/LUMO energies, energy gap, and ionization potential. researchgate.net |
| Absorption Spectrum | TD-DFT | Predicts the wavelength of light the molecule absorbs to enter an excited state. researchgate.net |
| Emission Spectrum | TD-DFT | Predicts the wavelength of light emitted as the molecule returns to the ground state (fluorescence). acs.org |
| Oscillator Strength | TD-DFT | Correlates with the intensity of an electronic transition, indicating the brightness of the dye. researchgate.net |
This table summarizes the application of DFT and TD-DFT in studying the photophysical properties of fluorescein derivatives.
Molecular Dynamics Simulations for Environmental Interactions
While DFT and TD-DFT are excellent for understanding the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study how a molecule behaves over time within a complex environment. nih.govmdpi.com MD simulations model the physical movements of atoms and molecules, providing a dynamic picture of the system. nih.gov
For chlorofluoresceins, MD simulations are particularly useful for understanding their behavior in biological systems:
Membrane Interactions: When used as membrane probes, MD simulations can reveal the precise location, orientation, and dynamics of the dye within a lipid bilayer. mdpi.comacs.orguc.pt Studies have shown a strong correlation between a probe's immersion depth in the membrane and its fluorescence lifetime; probes shielded from water molecules deeper within the membrane tend to have longer lifetimes. acs.org
Protein Binding: When attached to a protein as a fluorescent label, MD simulations can explore the conformational flexibility of the dye in the binding pocket and the network of interactions (like hydrogen bonds) it forms with amino acid residues. nih.govrsc.org These simulations are crucial for interpreting experimental data from fluorescence resonance energy transfer (FRET) or fluorescence polarization experiments.
Developing accurate force fields—the set of parameters that defines the potential energy of the system—is a critical prerequisite for meaningful MD simulations of modified molecules like fluorescein derivatives. nih.govacs.org These simulations bridge the gap between static quantum chemical calculations and the dynamic reality of these probes in their working environment.
| System | MD Simulation Focus | Key Insights |
| Lipid Bilayer | Probe location, orientation, and dynamics | Reveals how the probe partitions into the membrane and its effect on local membrane properties. mdpi.comuc.pt |
| Protein (Antibody/Enzyme) | Conformation of the bound probe, interactions with residues | Elucidates the stability of the probe-protein conjugate and the local environment of the chromophore. nih.govrsc.org |
| Aqueous Solution | Hydration shell, solvent effects | Models the interaction with surrounding water molecules, which influences photophysical properties. tandfonline.com |
This table illustrates the application of Molecular Dynamics (MD) simulations to understand the environmental interactions of fluorescein-based molecules.
Future Research Directions and Unexplored Avenues for 4 Chlorofluorescein Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of 4-Chlorofluorescein and its derivatives is an area ripe for innovation, with a focus on developing more efficient, scalable, and environmentally benign methods.
Current and potential synthetic strategies are often inferred from related compounds. The synthesis of chlorinated fluoresceins can be achieved by reacting regiospecific chlorinated resorcinols with phthalic anhydride (B1165640). nih.gov For instance, a one-step synthesis method has been reported for a fluorescein (B123965) derivative involving the acid-promoted condensation of o-tolualdehyde and 4-chlororesorcinol (B43231). researchgate.net This suggests that the selection of appropriately substituted starting materials is a key strategy for targeted synthesis.
Future research should aim to move beyond traditional methods that may require harsh conditions. The development of "green" chemistry approaches is paramount. This includes exploring enzymatic catalysis, the use of safer solvents, and designing reactions with high atom economy to minimize waste. mdpi.com For example, adapting techniques like the Claisen rearrangement, which has been used for dichlorofluorescein derivatives to introduce new functional groups, could be a viable strategy for 4-Chlorofluorescein. vulcanchem.com The goal is to establish concise and scalable synthetic routes that produce crystalline, high-purity 4-Chlorofluorescein, facilitating its broader application. vulcanchem.com
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Regiospecific Condensation | Direct synthesis with defined chlorine position. | Optimization of reaction conditions (catalysts, temperature) for higher yields. |
| Green Chemistry Routes | Reduced environmental impact, safer processes. | Use of biodegradable solvents, enzymatic catalysts, and energy-efficient conditions. mdpi.com |
| Post-Synthesis Modification | Introduction of diverse functional groups. | Adapting reactions like Claisen rearrangement or cross-metathesis to the 4-chlorofluorescein core. vulcanchem.com |
Engineering of Advanced Photophysical Properties
A primary goal for future research is the strategic manipulation of 4-Chlorofluorescein's structure to achieve superior photophysical characteristics for advanced applications.
The halogenation of the fluorescein core is a known method for altering its spectroscopic properties. vulcanchem.com Chlorinated fluoresceins, for example, have been shown to exhibit absorption and emission maxima at longer wavelengths and possess high fluorescence quantum yields compared to the parent fluorescein molecule. nih.gov Furthermore, they often have lower pKₐ values, which makes them potentially more effective as pH-sensitive probes in acidic environments, such as within specific cellular compartments. nih.gov Research into fluorinated fluoresceins has also demonstrated that halogenation can lead to significantly higher photostability. researchgate.net
Future work should systematically explore how the 4-chloro substitution influences these properties and how it can be leveraged. Key areas of investigation include:
Long-Wavelength Emission: Shifting the emission further into the red or near-infrared (NIR) region would be highly beneficial for biological imaging, as it minimizes background autofluorescence and increases tissue penetration. This could be achieved by extending the π-conjugated system or by introducing specific electron-donating or -withdrawing groups to the 4-Chlorofluorescein scaffold.
Increased Photostability: Enhancing resistance to photobleaching is critical for applications requiring long-term or high-intensity imaging. Strategies may involve incorporating additional halogen atoms or other stabilizing moieties.
Aggregation-Induced Emission (AIE): Many fluorescent dyes suffer from aggregation-caused quenching (ACQ) at high concentrations. nih.gov Designing 4-Chlorofluorescein derivatives that exhibit AIE would be a significant breakthrough, enabling their use in solid-state sensors and for imaging aggregates. mdpi.com
Table: Comparison of Photophysical Properties
| Compound | Key Photophysical Characteristics | Potential Advantage of 4-Chloro Substitution |
|---|---|---|
| Fluorescein | pKₐ ≈ 6.5, susceptible to photobleaching. researchgate.net | Lower pKₐ for acidic pH sensing, potentially higher quantum yield and photostability. nih.gov |
| 2',7'-Dichlorofluorescein (B58168) | Lower pKₐ than fluorescein, used in ROS detection. nih.govvulcanchem.com | Potentially different sensitivity and spectral response to analytes due to unique chlorine position. |
| Fluorinated Fluoresceins | High photostability, high quantum yields (0.85-0.97). researchgate.net | A chlorinated analog may offer a balance of desirable photophysical properties and synthetic accessibility. |
Expansion of Non-Clinical Analytical Applications in Environmental Monitoring or Industrial Processes
The proven utility of fluorescein derivatives, especially 2',7'-dichlorofluorescein (DCF), in a wide range of analytical applications provides a strong foundation for exploring the potential of 4-Chlorofluorescein in non-clinical settings. benthamdirect.comeurekaselect.com
DCF is a versatile probe used for the real-time monitoring and quantification of numerous species, including metal ions (mercury, cadmium, zinc), anions (fluoride, thiocyanate), and various molecules critical to environmental and industrial processes (hydrogen peroxide, ozone, sulfur dioxide). researchgate.netbenthamdirect.comeurekaselect.com Given that the reactivity and sensitivity of these probes are governed by their electronic structure, it is highly probable that 4-Chlorofluorescein would exhibit a distinct and potentially advantageous detection profile for these or other analytes.
Future research should focus on the following areas:
Environmental Monitoring: Developing 4-Chlorofluorescein-based assays for detecting pollutants in water and air. For example, its use in assessing the oxidative potential of atmospheric particulate matter could be explored, analogous to the use of DCFH in DTT assays. rsc.org Its fluorescence properties could also be applied to monitoring dissolved organic matter in recycled water systems. nih.gov
Industrial Process Control: Creating sensors for real-time monitoring of chemical concentrations in manufacturing processes. For example, its use in dye-sensitized solar cells or as a component in Schottky barrier devices, applications explored for DCF, could be investigated. researchgate.netbenthamdirect.com
Detection of Reactive Oxygen Species (ROS): While the DCF assay is widely used for ROS detection, it has known limitations. vulcanchem.comnih.gov 4-Chlorofluorescein could serve as an alternative probe with a different sensitivity profile, potentially offering greater specificity for certain types of ROS. vulcanchem.com
Table: Potential Non-Clinical Applications for 4-Chlorofluorescein
| Application Area | Target Analytes/Processes | Rationale based on Analogs |
|---|---|---|
| Environmental Monitoring | Heavy metal ions (Hg²⁺, Cd²⁺, Zn²⁺), pollutants (O₃, SO₂), oxidative potential of aerosols. researchgate.neteurekaselect.comrsc.org | DCF is a proven probe for these species. researchgate.neteurekaselect.com |
| Water Quality | Trace sewage contamination, biochemical oxygen demand (BOD). nih.gov | Fluorescence spectroscopy is an emerging tool for water quality assessment. nih.gov |
| Industrial Processes | Peroxides, specific ions, component in electronic devices. benthamdirect.com | DCF has shown utility in dye-sensitized solar cells and other industrial applications. benthamdirect.com |
Integration with Emerging Chemical Technologies
The true potential of 4-Chlorofluorescein can be unlocked by integrating it with state-of-the-art chemical technologies, including microfluidics and advanced sensing materials.
Microfluidic "lab-on-a-chip" systems offer numerous advantages for chemical analysis, including reduced sample and reagent consumption, faster analysis times, and high throughput. nih.govbioanalysis-zone.com Fluorescein derivatives are already used in these systems for tasks like electrophoretic separations and analyte enrichment. nih.gov Future research could focus on developing microfluidic devices that incorporate 4-Chlorofluorescein for specific analytical tasks, such as the rapid detection of environmental toxins or for high-throughput screening assays.
Furthermore, the development of advanced materials provides new platforms for creating highly sensitive and selective sensors. nih.govmdpi.com These materials include:
Nanomaterials: Graphene, carbon nanotubes, and quantum dots can act as scaffolds or signal amplifiers in sensing systems. mdpi.com
Smart Hydrogels: These materials can change their properties in response to specific chemical stimuli, and embedding 4-Chlorofluorescein within them could create a visual or fluorescent response. nih.gov
Supramolecular Assemblies: Designing host-guest systems where the binding of an analyte to a supramolecular host modulates the fluorescence of an integrated 4-Chlorofluorescein molecule is a promising direction for creating highly specific sensors. mdpi.com
A dichlorofluorescein derivative has been successfully used to create a turn-on fluorescent probe for monitoring microcalcifications (hydroxyapatite), demonstrating the potential of these dyes when integrated with concepts from materials science. nih.gov
Synergistic Applications with Advanced Spectroscopic and Computational Techniques
Combining experimental analysis with powerful computational and spectroscopic tools will be essential for accelerating research and rationally designing new 4-Chlorofluorescein-based probes.
Computational chemistry, including Density Functional Theory (DFT) and Monte Carlo simulations, has been instrumental in understanding the electronic structures, conformational possibilities, and spectroscopic properties of fluorescein and its derivatives. acs.orgresearchgate.net These methods can be applied to 4-Chlorofluorescein to:
Predict its absorption and emission spectra.
Model its interactions with target analytes.
Guide the rational design of new derivatives with optimized properties before undertaking complex synthesis.
Advanced spectroscopic techniques can provide deeper insights into the behavior of the molecule. For example, Infrared Multiple Photon Dissociation (IRMPD) action spectroscopy has been used to study the distinct prototropic forms of gas-phase fluorescein and dichlorofluorescein ions, an analysis that is difficult in solution. acs.org Applying such techniques to 4-Chlorofluorescein would provide a more complete understanding of its intrinsic properties.
The synergy between these techniques is powerful. Computational models can help interpret complex experimental spectra, while spectroscopic data provides the necessary validation for theoretical calculations. bose.res.in This integrated approach will be crucial for exploring complex phenomena, such as the generation of reactive oxygen species from sequential light treatments, where fluorescent probes are used to measure the outcome of synergistic photochemical effects. nih.gov
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize 4-Chlorofluorescein with high purity for experimental use?
- Methodological Answer : Synthesis typically involves halogenation of fluorescein derivatives under controlled conditions (e.g., chlorination agents like SOCl₂). Characterization should include spectroscopic methods (¹H/¹³C NMR, IR) and high-performance liquid chromatography (HPLC) to confirm structure and purity (>95%). For novel derivatives, elemental analysis and mass spectrometry are essential. Experimental protocols must detail reaction conditions (temperature, solvent, stoichiometry) to ensure reproducibility .
Q. What safety protocols are critical when handling 4-Chlorofluorescein in laboratory settings?
- Methodological Answer : Use fume hoods to prevent inhalation, wear nitrile gloves, and avoid skin contact. Waste must be segregated into halogenated organic waste containers and disposed via certified hazardous waste services. Safety Data Sheets (SDS) should be consulted for toxicity thresholds, and emergency procedures (e.g., eye flushing with saline) must be standardized .
Q. How can fluorescence quenching or interference be minimized in assays using 4-Chlorofluorescein?
- Methodological Answer : Optimize buffer pH (e.g., pH 8–9 for maximal fluorescence stability) and avoid high concentrations of heavy metal ions (e.g., Fe³⁺, Cu²⁺) that quench fluorescence. Include control experiments with blank samples to account for autofluorescence. Use ultrapure solvents to reduce contaminants .
Advanced Research Questions
Q. What experimental frameworks (e.g., PICO, FINER) are suitable for designing studies on 4-Chlorofluorescein’s biochemical interactions?
- Methodological Answer : Apply the FINER criteria to evaluate feasibility, novelty, and relevance. For mechanistic studies, use PICO to define:
- Population : Target biomolecules (e.g., enzymes, cell membranes).
- Intervention : 4-Chlorofluorescein concentration gradients or derivatization.
- Comparison : Baseline fluorescence vs. treated samples.
- Outcome : Binding affinity (Kd) or kinetic parameters (kcat/Km).
Q. How can researchers resolve contradictory data on 4-Chlorofluorescein’s photostability across published studies?
- Methodological Answer : Conduct controlled replicate experiments under standardized light sources (e.g., 470 nm LED) and quantify degradation via absorbance/fluorescence decay rates. Use multivariate analysis to identify confounding variables (e.g., oxygen levels, solvent polarity). Cross-validate findings with independent techniques like mass spectrometry to detect photoproducts .
Q. What advanced techniques validate 4-Chlorofluorescein’s role in real-time cellular imaging without cytotoxicity?
- Methodological Answer : Employ confocal microscopy with low-excitation intensities to minimize photobleaching. Combine with live-cell viability assays (e.g., MTT, ATP luminescence) to correlate fluorescence signal with cell health. Use knockout cell lines to confirm specificity of intracellular binding .
Q. How can computational modeling enhance the design of 4-Chlorofluorescein derivatives for targeted drug delivery?
- Methodological Answer : Apply density functional theory (DFT) to predict electronic properties affecting fluorescence efficiency. Molecular docking simulations can identify structural modifications (e.g., PEGylation) to improve binding to target receptors. Validate predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .
Q. What strategies ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for 4-Chlorofluorescein research?
- Methodological Answer : Deposit raw spectral data in repositories like Chemotion or RADAR4Chem with metadata (e.g., instrument parameters, calibration curves). Use standardized formats (e.g., JCAMP-DX for NMR) and assign digital object identifiers (DOIs) for citations. Adopt electronic lab notebooks (ELNs) to track experimental iterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
